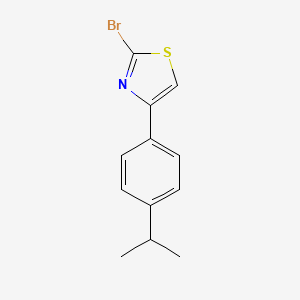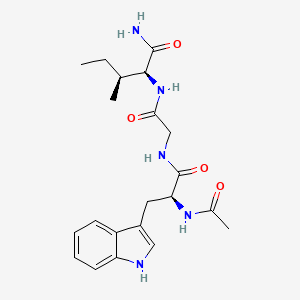
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: N-acetyl-L-tryptophan, glycine, and L-isoleucine, linked together in a specific sequence. The presence of the N-acetyl group and the amide bond at the terminal end of the peptide chain contribute to its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophylglycyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid, L-isoleucine, to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-tryptophan, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The indole ring of the N-acetyl-L-tryptophan residue can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the amide bonds, although these reactions are less common due to the stability of the peptide bond.
Substitution: The peptide can participate in substitution reactions, particularly at the N-acetyl group or the terminal amide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) may be employed, although the conditions need to be carefully controlled to avoid peptide bond cleavage.
Substitution: Substitution reactions can be facilitated using nucleophiles or electrophiles under mild conditions to prevent degradation of the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of N-formylkynurenine derivatives, while substitution reactions can yield modified peptides with altered functional groups.
Applications De Recherche Scientifique
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neuroprotection and anti-inflammatory effects.
Industry: The compound’s stability and bioactivity make it a candidate for use in the development of peptide-based pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-tryptophylglycyl-L-isoleucinamide involves its interaction with specific molecular targets and pathways. The N-acetyl-L-tryptophan residue can modulate oxidative stress and mitochondrial membrane integrity, providing protection against radiation-induced apoptosis . Additionally, the peptide may influence signaling pathways related to inflammation and neuroprotection, such as the cAMP response element-binding protein (CREB) signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and anti-inflammatory properties.
N-Acetyl-L-leucine: Used in the treatment of neurodegenerative diseases and known for its ability to modulate anion transporters.
N-Acetyl-L-tyrosine: Studied for its potential in enhancing cognitive function and reducing oxidative stress.
Uniqueness
N-Acetyl-L-tryptophylglycyl-L-isoleucinamide stands out due to its specific sequence and the presence of glycine, which provides flexibility to the peptide chain. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Propriétés
Numéro CAS |
876386-11-7 |
|---|---|
Formule moléculaire |
C21H29N5O4 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(2S,3S)-2-[[2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C21H29N5O4/c1-4-12(2)19(20(22)29)26-18(28)11-24-21(30)17(25-13(3)27)9-14-10-23-16-8-6-5-7-15(14)16/h5-8,10,12,17,19,23H,4,9,11H2,1-3H3,(H2,22,29)(H,24,30)(H,25,27)(H,26,28)/t12-,17-,19-/m0/s1 |
Clé InChI |
VBNOVUWZAAAECU-KHDYIWLOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


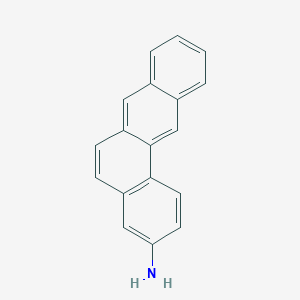
![[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde](/img/structure/B12606117.png)
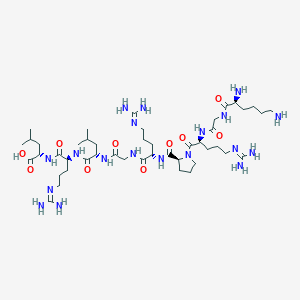
![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)

![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
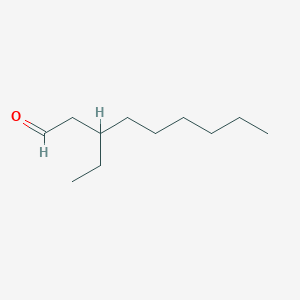
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)

![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
